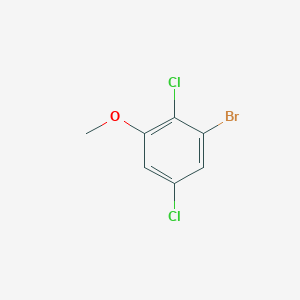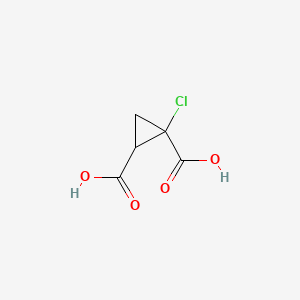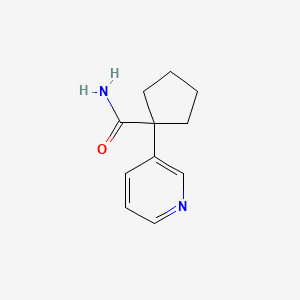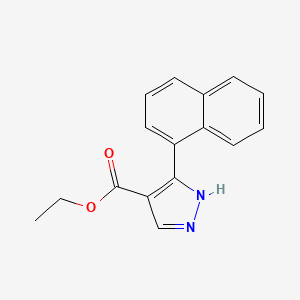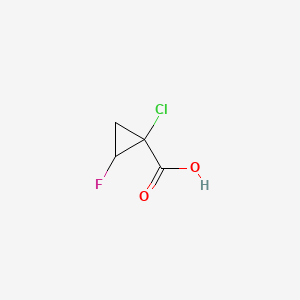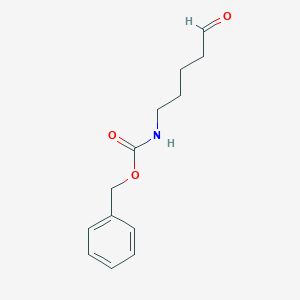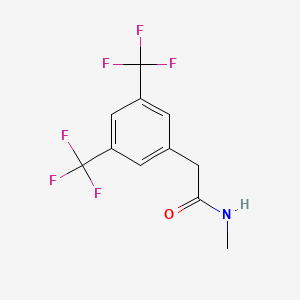
N-Methyl-3,5-bis(trifluoromethyl)phenylacetamide, 98%
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Methyl-3,5-bis(trifluoromethyl)phenylacetamide, 98% (NMBTPA) is a highly fluorinated organic compound with a wide range of applications in scientific research and development. NMBTPA is known for its low volatility, low toxicity, and high solubility in organic solvents. It is used in a variety of chemical and biochemical processes, including as a solvent, an intermediate in organic synthesis, and as a reagent in organic synthesis.
Mechanism of Action
N-Methyl-3,5-bis(trifluoromethyl)phenylacetamide, 98% is known to act as a nucleophile, meaning that it can react with electrophiles (electron-deficient molecules) to form new molecules. It is also known to act as a Lewis base, meaning that it can donate electrons to Lewis acids (electron-rich molecules). In addition, N-Methyl-3,5-bis(trifluoromethyl)phenylacetamide, 98% can act as a catalyst for the synthesis of various organic compounds, such as alcohols, amines, and carboxylic acids.
Biochemical and Physiological Effects
N-Methyl-3,5-bis(trifluoromethyl)phenylacetamide, 98% has been shown to have a variety of biochemical and physiological effects. It has been shown to increase the solubility of certain compounds, such as proteins and nucleic acids, and to increase the rate of certain chemical reactions. In addition, N-Methyl-3,5-bis(trifluoromethyl)phenylacetamide, 98% has been shown to reduce the toxicity of certain compounds, such as polychlorinated biphenyls, and to increase the stability of certain compounds, such as polyunsaturated fatty acids.
Advantages and Limitations for Lab Experiments
N-Methyl-3,5-bis(trifluoromethyl)phenylacetamide, 98% has several advantages for use in laboratory experiments. It is highly soluble in organic solvents, making it easy to use in a variety of chemical and biochemical processes. In addition, it is relatively non-toxic and has a low volatility, making it safe to handle in the laboratory. However, N-Methyl-3,5-bis(trifluoromethyl)phenylacetamide, 98% also has some limitations. It is not very stable in air and can easily be degraded by light and heat.
Future Directions
There are several potential future directions for the use of N-Methyl-3,5-bis(trifluoromethyl)phenylacetamide, 98% in scientific research and development. It could be used as a catalyst in the synthesis of pharmaceuticals and other organic compounds. It could also be used as a reagent in the synthesis of heterocyclic compounds. In addition, it could be used in the preparation of polymers and other materials for use in medical and industrial applications. Finally, it could be used in the development of new drugs and other chemical compounds.
Synthesis Methods
N-Methyl-3,5-bis(trifluoromethyl)phenylacetamide, 98% is typically synthesized through a two-step process. In the first step, the starting material, 3,5-difluorobenzyl chloride, is reacted with sodium methoxide in methanol to form N-methyl-3,5-difluorobenzylacetamide. In the second step, the N-methyl-3,5-difluorobenzylacetamide is reacted with trifluoromethanesulfonic anhydride in dichloromethane to form N-Methyl-3,5-bis(trifluoromethyl)phenylacetamide, 98%.
Scientific Research Applications
N-Methyl-3,5-bis(trifluoromethyl)phenylacetamide, 98% has a wide range of applications in scientific research and development. It has been used in a variety of chemical and biochemical processes, including as a solvent, an intermediate in organic synthesis, and as a reagent in organic synthesis. It has also been used as a catalyst for the synthesis of various organic compounds, such as alcohols, amines, and carboxylic acids. In addition, N-Methyl-3,5-bis(trifluoromethyl)phenylacetamide, 98% has been used as a ligand in transition metal-catalyzed reactions and as a reagent in the preparation of heterocyclic compounds.
properties
IUPAC Name |
2-[3,5-bis(trifluoromethyl)phenyl]-N-methylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9F6NO/c1-18-9(19)4-6-2-7(10(12,13)14)5-8(3-6)11(15,16)17/h2-3,5H,4H2,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKMAKQBFWJVOKQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)CC1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9F6NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


